5-fluoro-1-methyl-1H-indole-2-carbaldehyde
Overview
Description
5-fluoro-1-methyl-1H-indole-2-carbaldehyde is a chemical compound with the linear formula C10 H8 F N O . It has a molecular weight of 177.18 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-fluoro-1-methyl-1H-indole-2-carbaldehyde is 1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-fluoro-1-methyl-1H-indole-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 177.18 and a linear formula of C10 H8 F N O .Scientific Research Applications
Synthesis of Novel Compounds
5-Fluoro-1-methyl-1H-indole-2-carbaldehyde has been utilized in the synthesis of new chemical compounds. For instance, this compound plays a role in the creation of various 3-fluorinated pyrroles. This process involves electrophilic alpha,alpha-difluorination of the imino bond and subsequent aromatization by dehydrofluorination, offering a new pathway for synthesizing fluorinated pyrroles (Surmont et al., 2009).
Biological Activity Studies
The compound has been used in the synthesis of derivatives that are screened for their antioxidant and antimicrobial activities. Specifically, derivatives synthesized using nickel ferrite nanoparticles have been evaluated for these properties, indicating the compound's potential in biological activity research (Rao et al., 2019).
Development of Organic Catalysts
In another application, indole derivatives, including 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, have been synthesized for use as organic-based metal-free catalysts in fuel cells. These catalysts are significant for the commercialization of fuel cells and represent an environmentally friendly and sustainable approach to energy production (Hamad et al., 2021).
Marine Sponge Research
This compound has been identified in the Red Sea marine sponge Hyrtios erectus. The presence of 5-fluoro-1H-indole-3-carbaldehyde in marine sponges suggests its potential role in natural product chemistry and marine biology (Sauleau et al., 2006).
Sensor Development
5-Fluoro-1-methyl-1H-indole-2-carbaldehyde has been involved in the development of fluorescent sensors. An indole-based receptor, synthesized through a Schiff-base reaction involving this compound, acted as a selective turn-on fluorescent sensor for hydrogen sulfate ion in methanol, illustrating its utility in chemical sensing technology (Wan et al., 2014).
Safety And Hazards
Future Directions
Indole derivatives, such as 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its biological activities and potential therapeutic applications.
properties
IUPAC Name |
5-fluoro-1-methylindole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPPQGQRPBIRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629561 | |
Record name | 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-methyl-1H-indole-2-carbaldehyde | |
CAS RN |
883531-48-4 | |
Record name | 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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